6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, with a 4-methylphenoxyethyl substituent at the 6-position.
Preparation Methods
The synthesis of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core . The 4-methylphenoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under basic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indoloquinoxaline core.
Scientific Research Applications
Mechanism of Action
The biological activity of 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is primarily attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes . This intercalation stabilizes the DNA duplex and inhibits the activity of topoisomerases, enzymes crucial for DNA unwinding . Additionally, the compound may interact with various cellular proteins, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline can be compared to other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: The parent compound without the 4-methylphenoxyethyl substituent, which also exhibits DNA intercalating properties and biological activity.
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline: A similar compound with a chlorophenoxyethyl group, which may exhibit different biological activities due to the presence of the chlorine atom.
6-[2-(4-fluorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline: Another derivative with a fluorophenoxyethyl group, potentially offering unique properties due to the fluorine atom.
The uniqueness of this compound lies in its specific substituent, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDUCNUQQJLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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